molecular formula C13H18N2O B13875470 5-amino-2-butyl-7-methyl-3H-isoindol-1-one CAS No. 1356062-56-0

5-amino-2-butyl-7-methyl-3H-isoindol-1-one

Cat. No.: B13875470
CAS No.: 1356062-56-0
M. Wt: 218.29 g/mol
InChI Key: OMZYJEQYIBJCDP-UHFFFAOYSA-N
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Description

5-amino-2-butyl-7-methyl-3H-isoindol-1-one is a heterocyclic compound that belongs to the isoindole family Isoindoles are known for their diverse biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-butyl-7-methyl-3H-isoindol-1-one typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which can then be further modified to introduce the amino, butyl, and methyl groups . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-butyl-7-methyl-3H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino, butyl, and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often in the presence of catalysts or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-amino-2-butyl-7-methyl-3H-isoindol-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and microbial infections.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-amino-2-butyl-7-methyl-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-2-methyl-3H-isoindol-1-one
  • 5-amino-2-butyl-3H-isoindol-1-one
  • 7-methyl-3H-isoindol-1-one

Uniqueness

5-amino-2-butyl-7-methyl-3H-isoindol-1-one is unique due to the specific combination of amino, butyl, and methyl groups attached to the isoindole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1356062-56-0

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

5-amino-2-butyl-7-methyl-3H-isoindol-1-one

InChI

InChI=1S/C13H18N2O/c1-3-4-5-15-8-10-7-11(14)6-9(2)12(10)13(15)16/h6-7H,3-5,8,14H2,1-2H3

InChI Key

OMZYJEQYIBJCDP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2=C(C1=O)C(=CC(=C2)N)C

Origin of Product

United States

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